molecular formula C11H14N4O4S B015553 6-Methylmercaptopurine riboside CAS No. 342-69-8

6-Methylmercaptopurine riboside

Cat. No. B015553
CAS RN: 342-69-8
M. Wt: 298.32 g/mol
InChI Key: ZDRFDHHANOYUTE-IOSLPCCCSA-N
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Description

Synthesis Analysis

The synthesis of 6-MMPR involves interactions with metal ions, particularly in the formation of complexes. For instance, methylmercurated complexes of 6-mercaptopurine riboside have been prepared and characterized, highlighting the potential for metal ion-biomolecule interactions in the synthesis of 6-MMPR and its derivatives (Buncel, Kumar, & Norris, 1986).

Molecular Structure Analysis

The molecular structure of 6-MMPR has been determined through various spectroscopic methods. For example, the crystal and molecular structure of 6-thiopurine riboside, a closely related compound, has been analyzed using X-ray crystallographic analysis, providing insights into the conformation and bonding within the molecule (Shefter, 1968).

Chemical Reactions and Properties

6-MMPR undergoes a range of chemical reactions, including interactions with metal ions and oxidation processes. For instance, the electrochemical oxidation of 6-mercaptopurine riboside, a related compound, highlights the complex chemical behavior and stability of these types of nucleosides in aqueous solutions (Goyal, Rastogi, & Sangal, 2001).

Physical Properties Analysis

The stability of 6-MMPR in aqueous solutions is a key aspect of its physical properties. Studies have examined the hydrolysis kinetics of ribosilo-6-methylmercaptopurine, providing valuable data on its behavior in water and the factors influencing its stability (Jelińska, 2000).

Chemical Properties Analysis

The chemical properties of 6-MMPR, including its interactions with other molecules and its role in biological systems, have been extensively studied. For example, its inhibition of purine biosynthesis de novo in cultured cells underscores its significant biochemical activity and potential therapeutic applications (Woods, Henderson, & Henderson, 1978).

Scientific Research Applications

  • Antiviral Activity Against Canine Distemper Virus

    • Field : Virology .
    • Application : 6-Methylmercaptopurine riboside (6MMPr) has shown antiviral activity against the canine distemper virus (CDV) in vitro .
    • Method : The inhibitory effects of 6MMPr against a wild-type CDV strain infection were tested in cell culture. Infectious particle production and viral RNA levels in treated and untreated CDV-infected cells were measured .
    • Results : 6MMPr was able to reduce viral RNA levels and inhibit the production of infectious CDV particles. The therapeutic selectivity of 6MMPr was approximately six times higher than that of ribavirin .
  • Synthesis of Silver(I) Complex

    • Field : Chemistry .
    • Application : 6-Methylmercaptopurine riboside (6-MMPR) reacts with silver nitrate to form a colorless crystalline complex .
    • Method : Silver nitrate reacts with 6-MMPR in aqueous solution containing methanol and dimethyl sulfoxide at room temperature .
    • Results : The reaction produces a colorless crystalline complex, namely, bis(6-methylmercaptopurine riboside-κN7)(nitrato-κ2O,O′)silver(I) 2.32-hydrate .
  • Inhibition of DNA Replication in Retinoblastoma

    • Field : Molecular Biology .
    • Application : 6-Methylmercaptopurine riboside (6MMPR) has been used as a phosphoribosyl pyrophosphate amidotransferase inhibitor to study its effects on DNA replication in a retinoblastoma (Rb) phosphorylation-independent manner in human cytomegalovirus (HCMV) .
    • Method : The specific methods of application or experimental procedures are not detailed in the sources .
    • Results : The specific results or outcomes obtained are not detailed in the sources .

Safety And Hazards

When handling 6-Methylmercaptopurine riboside, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation and remove all sources of ignition .

Future Directions

6-Methylmercaptopurine riboside has been used in studies on thiopurine metabolism by enzymes such as inosine-5′-monophosphate dehydrogenase and thiopurine methyltransferase . It may also be used to study mechanisms of bovine viral diarrhea virus (BVDV) inhibition . These results provide a new rationale for the use of selected purine analogues in combination therapy of solid cancer .

properties

IUPAC Name

(2R,3S,4R,5R)-2-(hydroxymethyl)-5-(6-methylsulfanylpurin-9-yl)oxolane-3,4-diol
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InChI

InChI=1S/C11H14N4O4S/c1-20-10-6-9(12-3-13-10)15(4-14-6)11-8(18)7(17)5(2-16)19-11/h3-5,7-8,11,16-18H,2H2,1H3/t5-,7-,8-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDRFDHHANOYUTE-IOSLPCCCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=NC2=C1N=CN2C3C(C(C(O3)CO)O)O
Source PubChem
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Isomeric SMILES

CSC1=NC=NC2=C1N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O
Source PubChem
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Molecular Formula

C11H14N4O4S
Record name 6-METHYLMERCAPTOPURINE RIBOSIDE
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DSSTOX Substance ID

DTXSID5030454
Record name 6-Methylmercaptopurine ribonucleoside
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Molecular Weight

298.32 g/mol
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Physical Description

6-methylmercaptopurine riboside is a white powder. (NTP, 1992)
Record name 6-METHYLMERCAPTOPURINE RIBOSIDE
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Solubility

5 to 10 mg/mL at 66 °F (NTP, 1992), DMA 167 (mg/mL), 50% DMF 50 (mg/mL), H 25 (mg/mL), Propylene glycol 6 (mg/mL)
Record name 6-METHYLMERCAPTOPURINE RIBOSIDE
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Product Name

6-Methylmercaptopurine riboside

CAS RN

342-69-8
Record name 6-METHYLMERCAPTOPURINE RIBOSIDE
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Record name 6-Methylmercaptopurine riboside
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Record name 6-Methylmercaptopurine ribonucleoside
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Record name 6-(methylthio)-9-β-D-ribofuranosyl-9H-purine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
597
Citations
A De Nicolò, D Agnesod, M Simiele, D Riganò… - … of Pharmaceutical and …, 2014 - Elsevier
… Overview of intra- and interday imprecision and accuracy of the assay for the quantification of 6-thioguanosine and 6-methylmercaptopurine-riboside in PBMC extracts: all values fit the …
OV de Carvalho, DM Félix, LR de Mendonça… - International journal of …, 2017 - Elsevier
… Here we evaluated the antiviral activity of 6-methylmercaptopurine riboside (6MMPr), a thiopurine nucleoside analogue derived from the prodrug azathioprine, against the epidemic …
M Presta, M Rusnati, M Belleri, L Morbidelli, M Ziche… - Cancer Research, 1999 - AACR
… To assess the possibility that selected purine analogues may affect tumor neovascularization, 6-methylmercaptopurine riboside (6-MMPR), 6-methylmercaptopurine, 2-aminopurine, …
Number of citations: 98 aacrjournals.org
C Volonté, LA Greene - Journal of neurochemistry, 1992 - Wiley Online Library
… We report here that 6-methylmercaptopurine riboside (6-MMPR) inhibits NGF-stimulated PKN activity in vitro with an apparent K, of - 5 nM. This is - 1,000-fold lower than the Ki of the …
D Neubert, U Lessmöllmann, N Hinz, I Dillmann… - Naunyn-Schmiedeberg's …, 1977 - Springer
The effect of the three purine antimetabolites 6-mercaptopurine riboside (6-MPr), 6-methylmercaptopurine riboside (6-MeMPr), and azathioprine on the differentiation of the forelimbs of …
OV de Carvalho, DM Félix… - Virology …, 2017 - virologyj.biomedcentral.com
… We report here novel data showing that 6-methylmercaptopurine riboside induces highly efficient inhibition of CDV replication. 6MMPr is a modified thiopurine nucleoside derived from …
MR Gomes-Carneiro, RR de Carvalho… - Reproductive …, 2022 - Elsevier
… Little is known about the developmental toxicity of 6-methylmercaptopurine riboside (6MMPr), a thiopurine drug metabolite that is thought to mediate its liver toxicity. A limb bud assay …
PJ O'Dwyer, GR Hudes, J Colofiore… - JNCI: Journal of the …, 1991 - academic.oup.com
… showed that modulation of 5FU's action at multiple sites could further enhance antitumor activity, we began a study using the purine synthesis inhibitor 6-methylmercaptopurine riboside (…
Number of citations: 20 0-academic-oup-com.brum.beds.ac.uk
DW Cooke, JF Rhodes, RS Santi… - The Journal of Chemical …, 1980 - pubs.aip.org
… studies of 6- methyl mercaptopurine and 6-methylmercaptopurine riboside x irradiated at … studies of 6methyl mercaptopurine and 6-methylmercaptopurine riboside x irradiated at 10K …
Number of citations: 25 pubs.aip.org
H Mawatari, K Unei, SI Nishimura… - Pediatrics …, 2001 - Wiley Online Library
Background : The poor absorption of orally administered 6‐mercaptopurine (6MP) causes a wide variation in its cytotoxic efficacy. An iv dosage form would eliminate this problem. Our …

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